

Investigating the Cell Permeability of TIM-063: A Technical Guide

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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Introduction

TIM-063 is a selective, ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, demonstrating activity against both CaMKK α and CaMKK β .^{[1][2]} It has been identified as a valuable research tool for elucidating the roles of CaMKK in various cellular signaling pathways.^[3] Furthermore, **TIM-063** has been shown to interact with and moderately inhibit AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.^[4] A crucial aspect of any small molecule inhibitor intended for intracellular targets is its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the current understanding of **TIM-063**'s cell permeability, supported by available data, detailed experimental protocols for its assessment, and relevant signaling pathway diagrams.

Evidence of Cell Permeability

While direct quantitative permeability coefficients for **TIM-063** are not widely published, its cell permeability is strongly supported by its demonstrated activity in various cell-based assays. **TIM-063** has been shown to dose-dependently inhibit endogenous CaMKK activity in HeLa cells and the phosphorylation of CaMKIV in transfected COS-7 cells.^[1] This indicates that **TIM-063** can effectively cross the plasma membrane to reach its intracellular targets.

Further evidence comes from studies on a derivative of **TIM-063**, named TIM-098a. TIM-098a, a more potent AAK1 inhibitor, was able to inhibit AAK1 activity in transfected cultured cells, providing clear evidence of its cell-membrane permeability.^[4]^[5] The ability of these related compounds to exert their inhibitory effects within intact cells serves as strong qualitative evidence of their cell permeability.

Quantitative Data Summary

The following table summarizes the available quantitative data for **TIM-063** and its derivative, TIM-098a, including their inhibitory concentrations in both biochemical and cellular assays. The comparison of these values can provide an indirect measure of cell permeability; a smaller discrepancy between the biochemical and cellular IC₅₀ values often suggests good cell penetration.

Compound	Target	Assay Type	IC ₅₀ (μM)	K _i (μM)	Reference
TIM-063	CaMKKα	Biochemical	0.63	0.35	[1]
CaMKKβ	Biochemical	0.96	0.2	[1]	
AAK1	Biochemical	8.51	-	[4]	
TIM-098a	AAK1	Biochemical	0.24	-	[4]
AAK1	Cell-based (transfected cells)	0.87	-	[4]	

Experimental Protocols for Assessing Cell Permeability

To quantitatively determine the cell permeability of **TIM-063**, several standard assays can be employed. Below are detailed methodologies for two widely accepted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive intestinal absorption.

Materials:

- 96-well filter plates (e.g., Millipore MultiScreen-IP)
- 96-well acceptor plates
- Phospholipid solution (e.g., 2% lecithin in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- **TIM-063** stock solution in DMSO
- UV-Vis plate reader or LC-MS/MS system

Procedure:

- **Membrane Coating:** Carefully apply 5 μL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.
- **Donor Solution Preparation:** Prepare the donor solution by diluting the **TIM-063** stock solution in PBS to the desired final concentration (e.g., 100 μM).
- **Acceptor Solution:** Fill the wells of the acceptor plate with 300 μL of PBS.
- **Assay Assembly:** Place the lipid-coated filter plate into the acceptor plate, creating a "sandwich".
- **Incubation:** Add 150 μL of the **TIM-063** donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
- **Sample Analysis:** After incubation, carefully separate the filter and acceptor plates. Determine the concentration of **TIM-063** in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

- Permeability Calculation: The apparent permeability coefficient (P_{app}) is calculated using the following formula:

$$P_{app} \text{ (cm/s)} = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * \ln(1 - ([C]_A / [C]_{eq}))$$

Where:

- V_D = Volume of donor well
- V_A = Volume of acceptor well
- A = Area of the filter membrane
- t = Incubation time
- $[C]_A$ = Concentration in the acceptor well
- $[C]_{eq}$ = Equilibrium concentration

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive and active transport of a compound.

Materials:

- Caco-2 cells
- Transwell inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS)
- Hanks' Balanced Salt Solution (HBSS)
- **TIM-063** stock solution in DMSO
- Lucifer yellow (for monolayer integrity testing)

- LC-MS/MS system

Procedure:

- Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow leakage assay.
- Assay Buffer: Wash the cell monolayers with pre-warmed HBSS.
- Dosing Solution: Prepare the dosing solution by diluting the **TIM-063** stock solution in HBSS to the desired final concentration.
- Apical to Basolateral (A-B) Permeability:
 - Add the **TIM-063** dosing solution to the apical (upper) chamber of the Transwell insert.
 - Add fresh HBSS to the basolateral (lower) chamber.
 - Incubate at 37°C with gentle shaking.
 - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- Basolateral to Apical (B-A) Permeability (for efflux assessment):
 - Add the **TIM-063** dosing solution to the basolateral chamber.
 - Add fresh HBSS to the apical chamber.
 - Collect samples from the apical chamber at the same time points.
- Sample Analysis: Determine the concentration of **TIM-063** in the collected samples using LC-MS/MS.

- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

$$P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$$

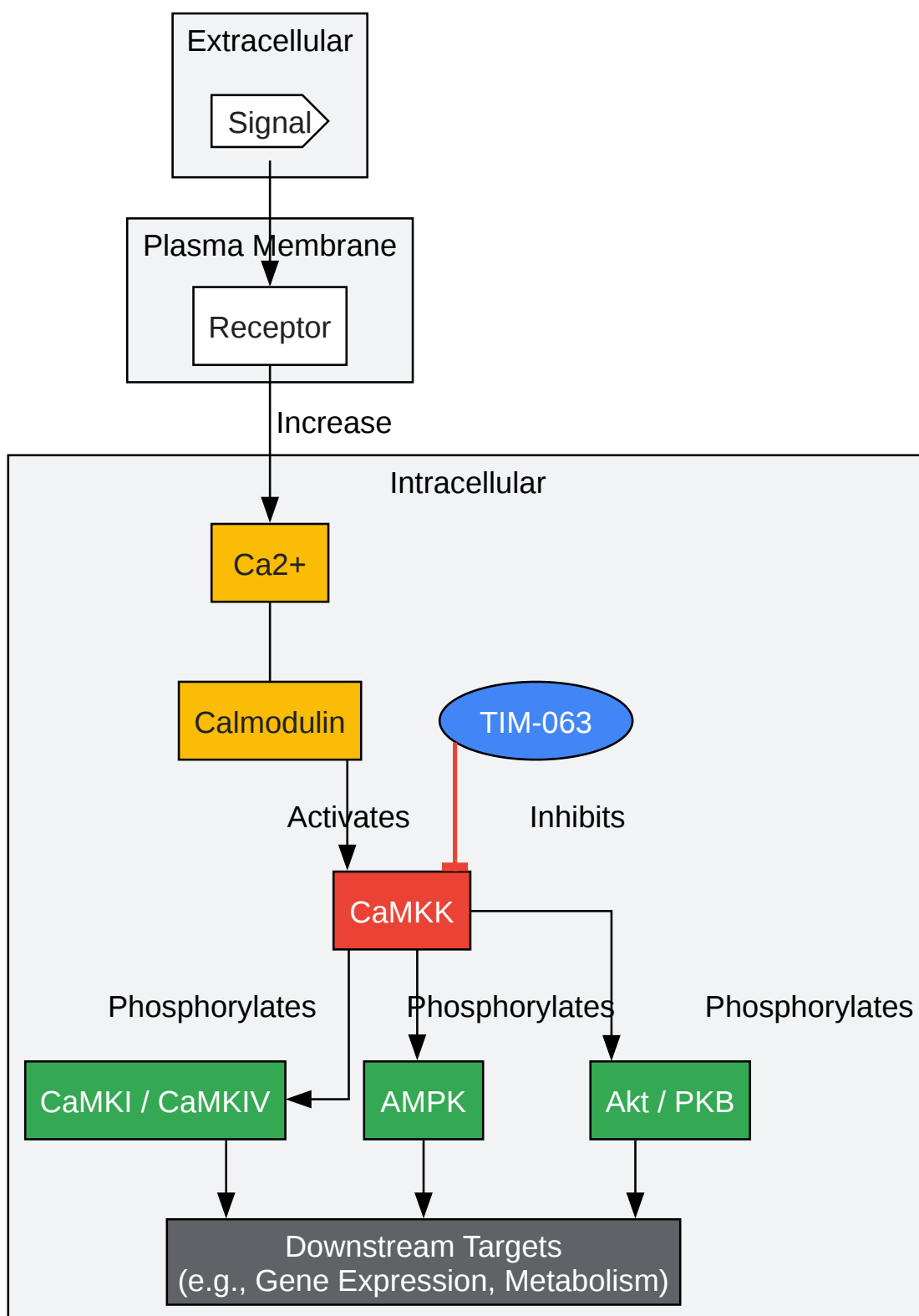
Where:

- dQ/dt = The rate of drug appearance in the receiver chamber
- A = The surface area of the membrane
- C_0 = The initial concentration in the donor chamber

The efflux ratio (ER) can be calculated as: $ER = P_{app} \text{ (B-A)} / P_{app} \text{ (A-B)}$. An $ER > 2$ suggests the involvement of active efflux transporters.

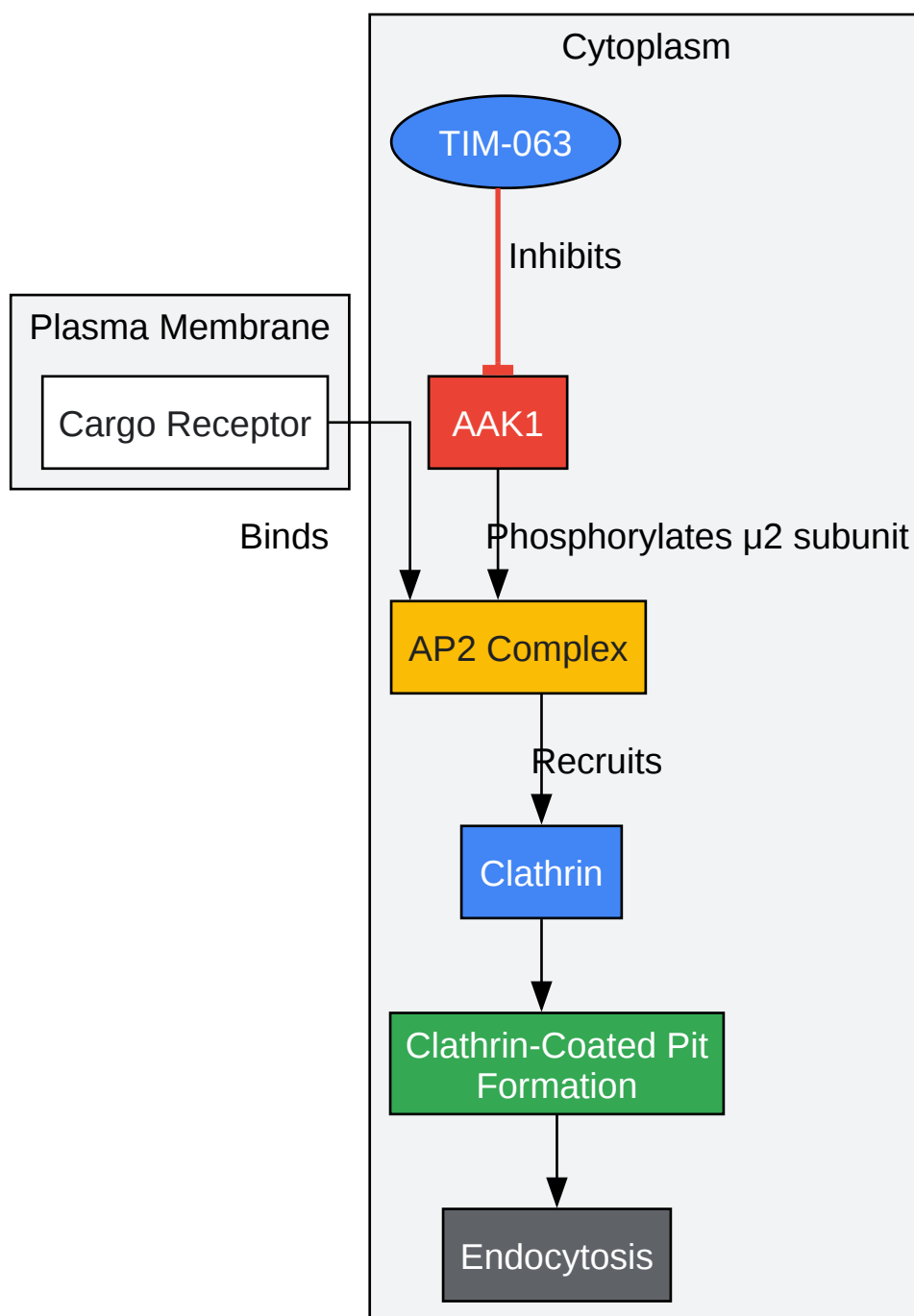
Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving **TIM-063**'s primary targets.



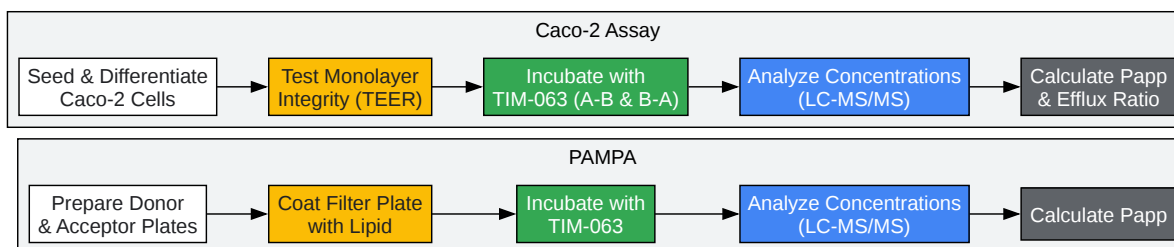
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Caption: CaMKK Signaling Pathway and Inhibition by **TIM-063**.



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Caption: Role of AAK1 in Clathrin-Mediated Endocytosis and its Inhibition.



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Caption: Experimental Workflows for Permeability Assays.

Conclusion

TIM-063 is a valuable tool for studying CaMKK- and AAK1-mediated cellular processes, and its utility is underpinned by its ability to penetrate cells. While direct quantitative permeability data remains to be published, the existing body of evidence from cell-based assays strongly supports its cell-permeable nature. For researchers requiring precise quantitative permeability data, the standardized PAMPA and Caco-2 assays, detailed in this guide, provide robust methods for determination. The provided signaling pathway diagrams offer a visual framework for understanding the molecular context in which **TIM-063** exerts its effects. Further investigation into the specific permeability characteristics of **TIM-063** will undoubtedly enhance its application as a specific and reliable chemical probe in cellular and in vivo studies.

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